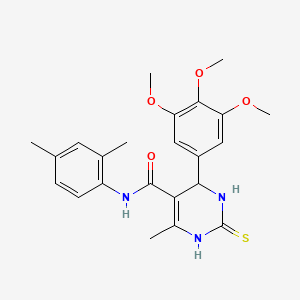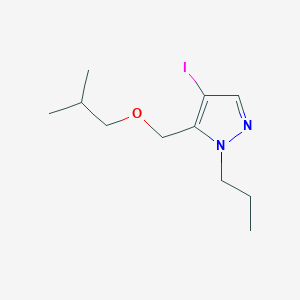
(E)-N-(furan-2-ylmethyl)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(furan-2-ylmethyl)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Compounds similar to (E)-N-(furan-2-ylmethyl)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxamide have been investigated for their potential as antiprotozoal agents. For instance, Ismail et al. (2004) synthesized derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showing strong DNA affinities and effective in vitro activity against T. b. rhodesiense and P. falciparum, indicating potential for treating protozoal infections (Ismail et al., 2004).
Analytical Chemistry in Honey
In the field of analytical chemistry, particularly concerning honey, furan derivatives have been used for detecting compounds like hydroxymethylfurfural and related substances. Nozal et al. (2001) developed a high-performance liquid chromatographic method using furan derivatives for the analysis of honey samples (Nozal et al., 2001).
Synthesis of Organic Ligands
Furan derivatives have been explored in the synthesis of organic ligands with potential antibacterial properties. Patel (2020) synthesized transition metal complexes of furan ring-containing organic ligands and monitored their antimicrobial activity, highlighting the versatility of such compounds in creating effective antibacterial agents (Patel, 2020).
Energetic Materials
In materials science, especially in the development of insensitive energetic materials, furan derivatives have been investigated. Yu et al. (2017) synthesized compounds based on furazan with oxadiazol rings, demonstrating moderate thermal stabilities and insensitivity towards impact and friction, making them potential candidates for safer energetic materials (Yu et al., 2017).
Synthesis of Novel Benzodifuranyl Compounds
Abu-Hashem et al. (2020) synthesized novel benzodifuranyl compounds derived from visnaginone and khellinone, showing promising COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research demonstrates the potential of furan derivatives in pharmacological applications (Abu‐Hashem et al., 2020).
Metabolism Studies
Furan derivatives have also been studied in the context of metabolism. Nagahori et al. (2000) identified several metabolites of a fungicide containing furan derivatives, indicating the importance of these compounds in understanding biotransformation processes in both rats and humans (Nagahori et al., 2000).
Eigenschaften
IUPAC Name |
(4E)-N-(furan-2-ylmethyl)-4-hydroxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-13-11(17-19)5-2-6-12(13)21-14(9)15(18)16-8-10-4-3-7-20-10/h3-4,7,19H,2,5-6,8H2,1H3,(H,16,18)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNNCDNTAXYKGK-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=NO)CCC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1/C(=N/O)/CCC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

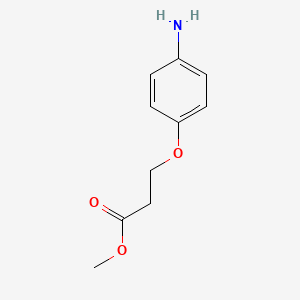
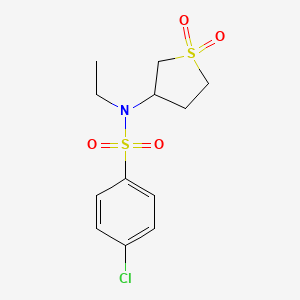
![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)
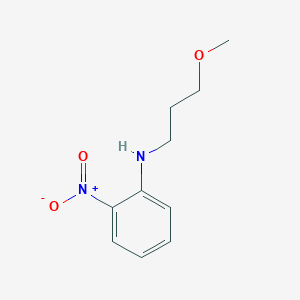

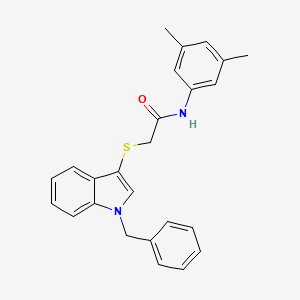

![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
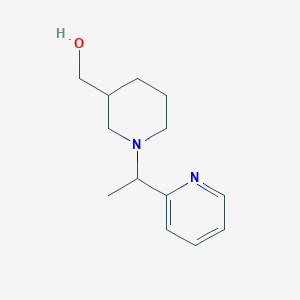
![2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2745718.png)
